- Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug, China, , ,
Cas no 947667-22-3 (methyl (2R)-2-[(propan-2-yl)amino]butanoate)
![methyl (2R)-2-[(propan-2-yl)amino]butanoate structure](https://es.kuujia.com/scimg/cas/947667-22-3x500.png)
947667-22-3 structure
Nombre del producto:methyl (2R)-2-[(propan-2-yl)amino]butanoate
Número CAS:947667-22-3
MF:C8H17NO2
Megavatios:159.2260825634
MDL:MFCD24395103
CID:2171927
PubChem ID:59815008
methyl (2R)-2-[(propan-2-yl)amino]butanoate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl (2r)-2-(isopropylamino) butanoate
- (R)-Methyl 2-(isopropylamino)butanoate
- Methyl (2R)-2-[(1-methylethyl)amino]butanoate (ACI)
- methyl (2R)-2-[(propan-2-yl)amino]butanoate
- VMUHGXXMBHEUOC-SSDOTTSWSA-N
- AKOS030524084
- methyl (2R)-2-(isopropylamino)butanoate
- XMB66722
- SCHEMBL8920477
- CS-0162209
- (R)-Methyl 2-(isopropylamino)butanoate ee
- SC5064
- 947667-22-3
- methyl (2R)-2-(propan-2-ylamino)butanoate
- (R)-methyl2-(isopropylamino)butanoate
- DS-19399
-
- MDL: MFCD24395103
- Renchi: 1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1
- Clave inchi: VMUHGXXMBHEUOC-SSDOTTSWSA-N
- Sonrisas: [C@H](CC)(NC(C)C)C(=O)OC
Atributos calculados
- Calidad precisa: 159.125928785g/mol
- Masa isotópica única: 159.125928785g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 5
- Complejidad: 123
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 38.3Ų
methyl (2R)-2-[(propan-2-yl)amino]butanoate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
methyl (2R)-2-[(propan-2-yl)amino]butanoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232849-10g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 10g |
¥1705.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-25g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
¥2155.0 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629254-25g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
¥2245.0 | 2024-04-17 | |
Chemenu | CM255950-25g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
$729 | 2021-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-5g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 5g |
¥635.0 | 2024-07-19 | |
Chemenu | CM255950-25g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
$729 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232849-5g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 5g |
¥936.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP281-5g |
methyl (2R)-2-[(propan-2-yl)amino]butanoate |
947667-22-3 | 97% | 5g |
734.0CNY | 2021-07-12 | |
Ambeed | A107681-1g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 1g |
$31.0 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2156-5g |
methyl (2R)-2-[(propan-2-yl)amino]butanoate |
947667-22-3 | 95% | 5g |
¥612.0 | 2024-04-15 |
methyl (2R)-2-[(propan-2-yl)amino]butanoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Dichloromethane ; cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane
1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane
Referencia
- Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) InhibitorsJournal of Medicinal Chemistry, 2018, 61(17), 7785-7795,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt
Referencia
- Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 18 h, rt
Referencia
- Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitorsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran
Referencia
- Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
Referencia
- Preparation of dihydropteridinone derivatives as polo kinase inhibitor, World Intellectual Property Organization, , ,
methyl (2R)-2-[(propan-2-yl)amino]butanoate Raw materials
- Butanoic acid, 2-amino-, methyl ester, (R)-
- (R)-2-Aminobutyric Acid
- methyl (2R)-2-aminobutanoate;hydrochloride
methyl (2R)-2-[(propan-2-yl)amino]butanoate Preparation Products
methyl (2R)-2-[(propan-2-yl)amino]butanoate Literatura relevante
-
1. Book reviews
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Back matter
947667-22-3 (methyl (2R)-2-[(propan-2-yl)amino]butanoate) Productos relacionados
- 4838-35-1(Ethyl 2-(2-Phenylacetyl)aminoacetate)
- 2228934-97-0(3-chloro-4-(nitromethyl)pyridine)
- 1596701-10-8(3-iodo-4-methoxyoxolane)
- 2228235-61-6(3-(4-fluoropyridin-2-yl)morpholine)
- 1292971-61-9({3-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-ylphenyl}methanamine)
- 1805251-95-9(2-Bromo-6-(difluoromethyl)-4-nitropyridine-3-sulfonyl chloride)
- 923244-76-2(3,5-dimethyl-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzamide)
- 1855836-48-4(1,4-dibromo-2-chloro-5-nitrobenzene)
- 2229595-39-3(5-chloro-2-fluoropyridine-3-sulfonyl fluoride)
- 2411265-29-5(1-(1-Oxo-2-propen-1-yl)-N-phenyl-N-2-propen-1-yl-4-piperidinecarboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947667-22-3)methyl (2R)-2-[(propan-2-yl)amino]butanoate

Pureza:99%/99%
Cantidad:10g/25g
Precio ($):159.0/322.0